molecular formula C9H10N2O B8815279 4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 936572-00-8

4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B8815279
Key on ui cas rn: 936572-00-8
M. Wt: 162.19 g/mol
InChI Key: RVWYSXYDEBWPAO-UHFFFAOYSA-N
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Patent
US07666898B2

Procedure details

To a stirred solution of (1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine 2 (0.887 mg, 3.52 mmol) in THF (10 mL), DMSO (2.5 mL), followed by KOtBu (25 mL, 1.0 M in THF) was added dropwise, and then the reaction mixture was treated with O2 for 15 min at room temperature, quenched with saturated NH4Cl (20 mL), extracted with EtOAc (3×60 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over Na2SO4 and evaporated. Flash chromatography of the residue over silica gel, using 20% EtOAc in hexanes to 40% EtOAc in hexanes) gave product 3 as a yellow solid. Yield: 560 mg (98%).
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[CH:15]=[CH:14][N:13]=[C:12]([O:17][CH3:18])[C:11]=2[CH:10]=[C:9]1[CH3:19])C1C=CC=CC=1.CC([O-])(C)C.[K+].O=O>C1COCC1.CS(C)=O>[CH3:18][O:17][C:12]1[C:11]2[CH:10]=[C:9]([CH3:19])[NH:8][C:16]=2[CH:15]=[CH:14][N:13]=1 |f:1.2|

Inputs

Step One
Name
1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
Quantity
0.887 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(=CC=2C(=NC=CC21)OC)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×60 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC2=C1C=C(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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